

Toxicological Profile of Triclopyr on Non-Target Organisms: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Triclopyr*

Cat. No.: *B129103*

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This technical guide provides a comprehensive overview of the toxicological effects of the herbicide **triclopyr** on a range of non-target organisms. The information is intended for researchers, scientists, and professionals in the fields of ecotoxicology and drug development. This document summarizes key toxicity data, outlines experimental methodologies, and explores the known mechanisms of action in non-target species.

Executive Summary

Triclopyr, a selective systemic herbicide, is widely used for the control of broadleaf weeds and woody plants. Its mode of action in target plants is as a synthetic auxin, causing uncontrolled growth and eventual death.^[1] While effective for its intended purpose, concerns regarding its potential impact on non-target organisms are of significant interest. This guide synthesizes available data on the toxicity of **triclopyr** and its primary formulations—**triclopyr** acid, **triclopyr** triethylamine salt (TEA), and **triclopyr** butoxyethyl ester (BEE)—to mammals, birds, fish, aquatic invertebrates, and terrestrial invertebrates. The data indicates that the toxicity of **triclopyr** varies significantly depending on the formulation and the organism. Generally, the ester form (BEE) is more toxic to aquatic organisms than the acid or salt forms.^{[2][3]} The primary mechanisms of toxicity in animals are not fully elucidated but appear to involve organ-specific effects, particularly on the kidneys and liver at higher doses.^[1]

Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity data for **triclopyr** across various non-target organisms.

Table 1: Mammalian Toxicity of **Triclopyr**

Species	Formulation	Exposure Route	Endpoint	Value (mg/kg)	Reference(s)
Rat	Acid	Oral	LD50	630 - 729	[2]
Rat	Formulated Products	Oral	LD50	2000 - 3000	
Rabbit	Not Specified	Oral	LD50	550	
Guinea Pig	Not Specified	Oral	LD50	310	
Rabbit	Not Specified	Dermal	LD50	>2000	
Rat	Acid	Dietary (2-gen)	Parental NOAEL	5	
Rat	Acid	Dietary (2-gen)	Developmental NOAEL	25	
Rabbit	BEE	Oral	Developmental NOAEL	30	
Rabbit	BEE	Oral	Developmental LOAEL	100	

Table 2: Avian Toxicity of **Triclopyr**

Species	Formulation	Exposure Route	Endpoint	Value (mg/kg)	Reference(s)
Mallard Duck	Acid	Oral	LD50	1698	
Bobwhite Quail	Acid	Oral	LD50	2935	
Mallard Duck	Not Specified	Dietary (8-day)	LC50	>5600	
Bobwhite Quail	Not Specified	Dietary (8-day)	LC50	2935	
Japanese Quail	Not Specified	Dietary (8-day)	LC50	3278	

Table 3: Aquatic Toxicity of **Triclopyr**

Species	Formulation	Exposure Duration	Endpoint	Value (mg/L)	Reference(s)
Rainbow Trout	Acid	96-hour	LC50	117	
Rainbow Trout	TEA	96-hour	LC50	552	
Rainbow Trout	BEE	96-hour	LC50	0.74	
Bluegill Sunfish	Acid	96-hour	LC50	148	
Bluegill Sunfish	TEA	96-hour	LC50	891	
Bluegill Sunfish	BEE	96-hour	LC50	0.87	
Fathead Minnow	TEA	Early Life-Stage	NOEC	>104	
Fathead Minnow	TEA	Early Life-Stage	LOEC	<162	
Daphnia magna	TEA	48-hour	EC50	1170	
Daphnia magna	TEA	21-day	LC50	1140	
Daphnia magna	TEA	21-day	NOEC	80.7	
Daphnia magna	TEA	21-day	LOEC	149.0	

Table 4: Terrestrial Invertebrate Toxicity of **Triclopyr**

Species	Formulation	Exposure Route	Endpoint	Value (μg/bee)	Reference(s)
Honey Bee (Apis mellifera)	Not Specified	Contact	LD50	>100	

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). Below are detailed descriptions of the methodologies for key experiments.

Mammalian Toxicity Testing

Two-Generation Reproduction Toxicity Study (Rat)

This study is typically conducted based on OECD Test Guideline 416.

- Test Organism: Wistar or Sprague-Dawley rats.
- Administration: **Triclopyr** is administered to parental (F0) male and female rats, usually mixed in the diet, for a pre-mating period of at least 10 weeks to cover the spermatogenic cycle and several estrous cycles. Dosing continues through mating, gestation, and lactation. The first-generation (F1) offspring are then selected and, after reaching maturity, are also administered the test substance in their diet and mated to produce a second generation (F2).
- Dosage: A control group and at least three dose levels are used. For example, in a study with **triclopyr** acid, doses of 0, 5, 25, and 250 mg/kg body weight/day were used.
- Endpoints Evaluated:
 - Parental (F0 and F1): Mortality, clinical signs of toxicity, body weight, food consumption, mating performance, fertility, gestation length, and organ weights (with a focus on reproductive organs and kidneys).

- Offspring (F1 and F2): Viability, litter size, sex ratio, pup body weight at birth and during lactation, and developmental landmarks. Post-mortem examinations are conducted on a subset of weanlings.

Avian Toxicity Testing

Avian Dietary Toxicity Test

This test is generally performed according to EPA OCSPP 850.2200 or OECD Test Guideline 205.

- **Test Organisms:** Typically, one waterfowl species (e.g., Mallard duck, *Anas platyrhynchos*) and one upland game bird species (e.g., Bobwhite quail, *Colinus virginianus*) are used.
- **Administration:** The test substance is mixed into the diet and provided to the birds for 5 days, followed by a 3-day observation period on a clean diet.
- **Dosage:** A control group and a geometric series of at least five treatment concentrations are used. A limit test at 5000 mg/kg diet may be conducted if low toxicity is expected.
- **Endpoints Evaluated:** Mortality, clinical signs of toxicity, body weight, and food consumption are recorded daily. The primary endpoint is the median lethal concentration (LC50).

Aquatic Toxicity Testing

Fish Early Life-Stage Toxicity Test

This test follows guidelines such as EPA OCSPP 850.1400 or OECD Test Guideline 210.

- **Test Organisms:** Recommended freshwater species include rainbow trout (*Oncorhynchus mykiss*) and fathead minnow (*Pimephales promelas*).
- **Exposure System:** A flow-through or semi-static system is used to maintain constant concentrations of the test substance.
- **Procedure:** Fertilized eggs are placed in test chambers and exposed to a range of concentrations of the test substance. The exposure continues through hatching until the control fish are free-feeding (typically 28-32 days post-hatch for fathead minnows).

- Dosage: A control and a series of at least five concentrations are tested.
- Endpoints Evaluated: Hatching success, survival of embryos and larvae, and growth (length and weight) of the larvae. From these data, the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) are determined.

Daphnia magna Reproduction Test

This chronic toxicity test is conducted according to OECD Test Guideline 211.

- Test Organism: Daphnia magna neonates (<24 hours old).
- Exposure System: A semi-static renewal system is typically used, where the test solutions are renewed three times a week for 21 days.
- Procedure: Individual daphnids are exposed to a range of test concentrations in separate beakers.
- Dosage: A control group and at least five test concentrations are used.
- Endpoints Evaluated: The primary endpoint is the total number of live offspring produced per surviving parent over the 21-day period. Adult survival and growth are also assessed. The results are used to determine the EC50 for reproduction, as well as the NOEC and LOEC.

Terrestrial Invertebrate Toxicity Testing

Honey Bee Acute Oral and Contact Toxicity Test

These tests are performed based on OECD Test Guidelines 213 (Oral) and 214 (Contact).

- Test Organism: Young adult worker honey bees (*Apis mellifera*).
- Oral Toxicity (OECD 213):
 - Administration: Bees are starved for a short period and then fed a defined volume of sucrose solution containing the test substance.

- Dosage: A control group and at least five dose levels are used, with multiple replicates of 10 bees per dose.
- Contact Toxicity (OECD 214):
 - Administration: A small, precise volume of the test substance dissolved in a carrier solvent is applied directly to the dorsal thorax of anesthetized bees.
 - Dosage: Similar to the oral test, a control and at least five dose levels with replicates are used. A limit test at 100 μ g/bee is often performed.
- Endpoints Evaluated: For both tests, mortality is recorded at 24 and 48 hours (and can be extended to 96 hours). The primary endpoint is the median lethal dose (LD50) in μ g of active ingredient per bee.

Signaling Pathways and Mechanisms of Toxicity

The primary herbicidal mechanism of **triclopyr** is as a synthetic auxin, which disrupts plant growth processes. In non-target animals, the mechanisms of toxicity are less well understood and appear to be multi-faceted, primarily manifesting as organ toxicity at higher exposure levels. Research into the specific signaling pathways affected is limited.

Potential Cellular Mechanisms

Based on available studies, the following cellular mechanisms may be involved in **triclopyr** toxicity in non-target organisms:

- Mitochondrial Dysfunction: A recent in vitro study on rat liver mitochondria indicated that high concentrations of **triclopyr** can lead to the dissipation of the mitochondrial membrane potential and interfere with NAD(P)H oxidation. However, the study did not find evidence of significant reactive oxygen species (ROS) production or oxidative stress. This suggests a potential for bioenergetic disruption at high doses.
- Neurotoxicity: In vitro studies using mouse neuroblastoma cells and primary neurons have shown that **triclopyr** can be neurotoxic. Exposure led to decreased cell viability, reduced neuronal branching, and neuronal degeneration. At the molecular level, **triclopyr** was found to alter the mRNA expression of peroxiredoxins, a family of antioxidant enzymes. Another

study in zebrafish larvae found that **triclopyr** altered swimming behavior but did not inhibit acetylcholinesterase activity, suggesting a neurotoxic mechanism independent of this classical pathway.

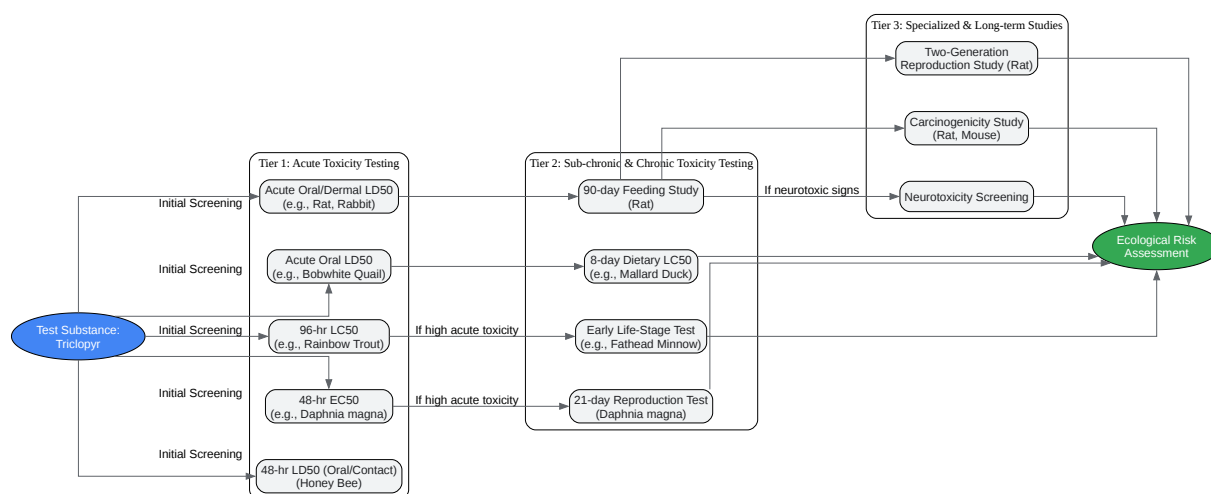
- Apoptosis: While not directly demonstrated for **triclopyr**, structurally related compounds have been shown to induce apoptosis. For example, triclosan can induce apoptosis in neurons through the Fas receptor-dependent extrinsic pathway. It is plausible that at cytotoxic concentrations, **triclopyr** could also trigger programmed cell death pathways, but further research is needed.

Endocrine Disruption Potential

The potential for **triclopyr** to act as an endocrine disruptor has been investigated, but the evidence for direct, potent endocrine activity is weak. **Triclopyr** does not appear to cause reproductive toxicity in rats at doses that are not also maternally toxic. There is no clear evidence from the reviewed literature to suggest that **triclopyr** is a potent activator of nuclear receptors such as the estrogen receptor, androgen receptor, or PPARs in a manner that would classify it as a primary endocrine disruptor.

Visualizations

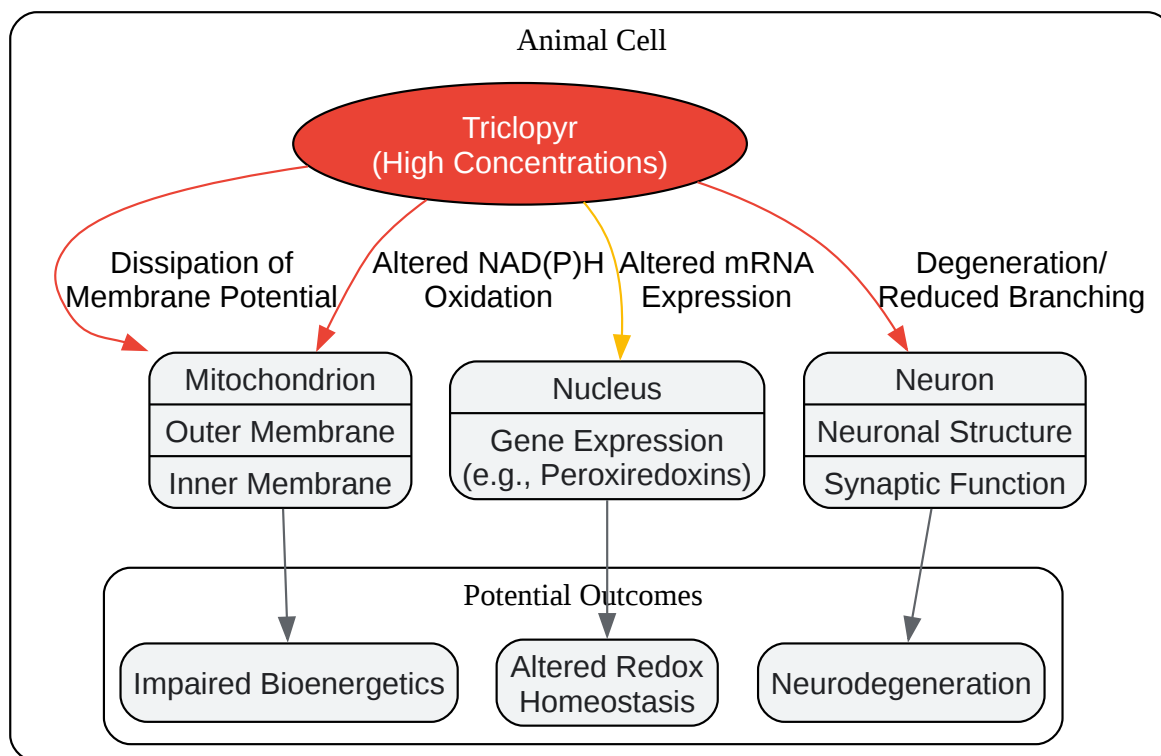
Experimental Workflow for Toxicity Assessment



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Caption: Generalized workflow for assessing the toxicity of a pesticide like **triclopyr**.

Potential Cellular Effects of Triclopyr in Non-Target Animals



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Caption: Conceptual diagram of potential cellular targets and effects of **triclopyr**.

Conclusion

The toxicological profile of **triclopyr** in non-target organisms is complex, with toxicity varying significantly based on the chemical formulation and the species being tested. The butoxyethyl ester (BEE) formulation consistently demonstrates higher toxicity, particularly to aquatic life, than the triethylamine (TEA) salt or acid forms. For mammals and birds, **triclopyr** is generally considered to have low to moderate acute toxicity. Chronic exposure in mammals at high doses can lead to kidney and liver effects. The direct impact on terrestrial invertebrates like bees appears to be low.

While the physiological effects of **triclopyr** exposure are documented, the underlying molecular signaling pathways in non-target animals are not well-defined. Current research points towards potential mitochondrial dysfunction and neurotoxicity at high concentrations, but a comprehensive understanding of the molecular initiating events is lacking. Future research should focus on elucidating these pathways to improve the accuracy of ecological risk assessments. This guide provides a foundational understanding of **triclopyr**'s toxicology and serves as a resource for further investigation.

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